
CID 22184039
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Silanediyldianiline is an organic compound with the molecular formula C12H12N2Si. It consists of two aniline groups connected by a silicon atom. This compound is notable for its unique structure, which includes aromatic rings and primary amine groups, making it a valuable intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Silanediyldianiline typically involves the reaction of aniline with silicon tetrachloride. The process can be summarized as follows:
Reaction of Aniline with Silicon Tetrachloride: Aniline reacts with silicon tetrachloride in the presence of a base, such as triethylamine, to form 4,4’-Silanediyldianiline.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 4,4’-Silanediyldianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Silanediyldianiline undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds.
Reduction: The aromatic rings can undergo reduction to form cyclohexyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products Formed:
Oxidation: Nitro derivatives of 4,4’-Silanediyldianiline.
Reduction: Cyclohexyl derivatives.
Substitution: Various organosilicon compounds.
Aplicaciones Científicas De Investigación
4,4’-Silanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 4,4’-Silanediyldianiline involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds with biological molecules, influencing their activity. The silicon atom can also participate in coordination chemistry, affecting the compound’s reactivity and interactions with other molecules. These interactions are crucial in its applications in drug delivery and material science .
Comparación Con Compuestos Similares
4,4’-Methylenedianiline: Similar structure but with a methylene bridge instead of a silicon atom.
4,4’-Oxydianiline: Contains an oxygen atom as the bridging element.
4,4’-Thiodianiline: Features a sulfur atom as the bridge.
Uniqueness: 4,4’-Silanediyldianiline is unique due to the presence of a silicon atom, which imparts distinct chemical and physical properties. The silicon atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C12H12N2Si |
|---|---|
Peso molecular |
212.32 g/mol |
InChI |
InChI=1S/C12H12N2Si/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
Clave InChI |
LFWPXDMBDPGYTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)[Si]C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



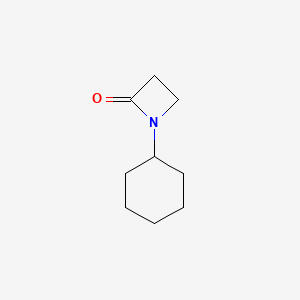
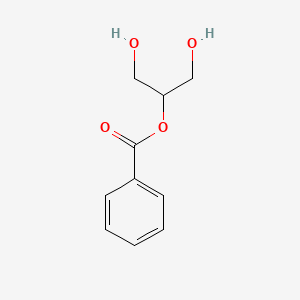
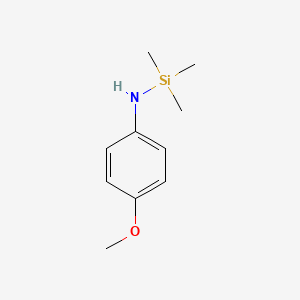

![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

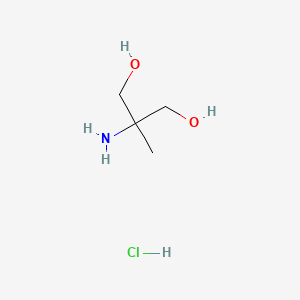
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
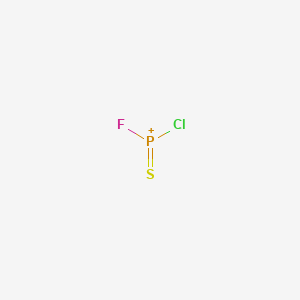
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
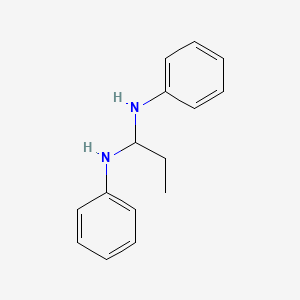
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

